molecular formula C30H29F3N6O6S2 B2448814 N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide CAS No. 309967-95-1

N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide

Cat. No.: B2448814
CAS No.: 309967-95-1
M. Wt: 690.71
InChI Key: DFOSBTWWULEGCJ-UHFFFAOYSA-N
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Description

N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide is a complex organic compound that features a variety of functional groups, including a triazole ring, a morpholinosulfonyl group, and a trifluoromethyl group

Properties

IUPAC Name

N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29F3N6O6S2/c1-44-24-9-7-22(8-10-24)35-27(40)19-46-29-37-36-26(39(29)23-4-2-3-21(17-23)30(31,32)33)18-34-28(41)20-5-11-25(12-6-20)47(42,43)38-13-15-45-16-14-38/h2-12,17H,13-16,18-19H2,1H3,(H,34,41)(H,35,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOSBTWWULEGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29F3N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

690.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide typically involves multiple steps. One common approach is to start with the formation of the triazole ring through a cyclization reaction. The morpholinosulfonyl group is then added through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups .

Scientific Research Applications

N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide: Similar in structure but with different functional groups.

    Trifluoromethyl phenyl sulfone: Used in similar applications but with different reactivity.

Biological Activity

The compound N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on the compound's pharmacological properties, particularly its antimicrobial and anticancer activities.

Chemical Structure and Properties

The structure of the compound can be broken down into key functional groups that contribute to its biological activity:

  • Triazole Ring : Known for its role in various pharmacological activities including antifungal and antibacterial properties.
  • Morpholine and Sulfonamide Moieties : These groups enhance solubility and bioavailability.
  • Trifluoromethyl Phenyl Group : This substitution is often associated with increased potency in biological activity.

Antimicrobial Activity

Recent studies highlight the antimicrobial potential of triazole derivatives, including the compound . The triazole scaffold has been extensively studied for its ability to inhibit various pathogens:

  • Fungal Activity : Compounds with a triazole ring have shown significant antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus. For instance, a study reported that a similar triazole derivative exhibited a minimum inhibitory concentration (MIC) as low as 0.0156 μg/mL against fungal strains .
  • Bacterial Activity : The compound has also demonstrated antibacterial properties. Triazole derivatives have been reported to possess activity against Staphylococcus aureus and Escherichia coli, with some derivatives exhibiting MIC values ranging from 0.125 to 8 μg/mL .

Anticancer Activity

The anticancer potential of triazole-based compounds has been explored in various studies. The presence of the morpholine sulfonamide moiety is particularly noteworthy due to its association with enhanced cytotoxicity against cancer cell lines.

  • Cell Line Studies : Research indicates that similar compounds have shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example, one study demonstrated that derivatives with a morpholine group exhibited IC50 values below 10 μM against these cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of the compound:

Structural Feature Impact on Activity
Triazole RingEssential for antifungal and antibacterial activity
Morpholine MoietyIncreases solubility and enhances cytotoxicity
Trifluoromethyl GroupAssociated with increased potency
Aromatic SubstituentsInfluence on binding affinity to target enzymes

Case Studies

  • Antifungal Efficacy : A study involving a series of triazole compounds found that those containing morpholine exhibited significantly lower MIC values against C. albicans, suggesting that the morpholine moiety plays a critical role in enhancing antifungal activity .
  • Antibacterial Screening : In another research effort, compounds structurally related to the target compound were tested against a panel of bacterial strains, revealing potent activity against MRSA with MIC values lower than standard antibiotics like vancomycin .

Q & A

Q. What are the key synthetic steps and optimal conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Deprotonation using sodium hydride to activate intermediates.
  • Amide bond formation via coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
  • Thioether linkage formation under controlled pH and temperature. Solvents such as ethanol or dimethylformamide (DMF) are critical, with reaction times varying from hours to days. Temperature control (e.g., 0–80°C) ensures intermediate stability and minimizes side reactions .

Q. How is the compound structurally characterized post-synthesis?

Characterization employs:

  • Nuclear Magnetic Resonance (NMR) : Confirms substituent connectivity and purity.
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typically required for pharmacological studies) . Example: The SMILES string (e.g., COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3Cl)SCC(=O)NC4=CC=C(C=C4)F) and InChIKey from enable digital structural verification .

Q. What initial biological activities have been reported for this compound?

  • Enzyme Inhibition : Triazole derivatives often inhibit cytochrome P450 enzymes, suggesting potential in cancer therapy .
  • Antimicrobial Activity : Structural analogs exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus) .
  • Antitumor Potential : In vitro studies on related compounds show apoptosis induction in cancer cell lines .

Advanced Research Questions

Q. How can reaction yields be optimized when varying solvents and catalysts?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency compared to protic solvents like ethanol due to better reagent solubility .
  • Catalyst Screening : Alternative coupling agents (e.g., HATU) may improve amidation yields but require cost-benefit analysis.
  • Temperature Gradients : Stepwise heating (e.g., 25°C → 60°C) during thioether formation reduces byproduct generation .

Q. What strategies are used to elucidate the compound’s mechanism of action against biological targets?

  • Molecular Docking : Predicts binding affinity to enzymes like cyclooxygenase-2 (COX-2) or kinases.
  • Enzyme Assays : Measures IC₅₀ values using fluorogenic substrates (e.g., for protease inhibition).
  • QSAR Studies : Correlates substituent electronegativity (e.g., trifluoromethyl group) with activity .

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Assay Standardization : Variability in cell lines (e.g., HeLa vs. MCF-7) or incubation times may explain divergent results.
  • Metabolic Stability Testing : Differences in liver microsome stability (e.g., human vs. murine) affect in vivo efficacy .
  • Structural Confirmation : Ensure synthesized batches match published spectral data to rule out impurities .

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